molecular formula C24H24FN7S B12127998 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea

Cat. No.: B12127998
M. Wt: 461.6 g/mol
InChI Key: ONIBVCLUMIPECT-UHFFFAOYSA-N
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Description

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea is a complex organic compound that features a combination of pyrimidine, indole, and thiourea moieties

Preparation Methods

The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Moiety: This can be achieved by reacting appropriate starting materials under specific conditions to form the 4,6-dimethylpyrimidine structure.

    Indole Derivative Synthesis: The indole moiety can be synthesized through various methods, including Fischer indole synthesis or other indole-forming reactions.

    Coupling Reactions: The pyrimidine and indole derivatives are then coupled using suitable reagents and conditions to form the desired compound.

    Thiourea Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine, indole, or thiourea moieties are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors, to understand its pharmacological effects.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-fluorophenyl)thiourea can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.

    Pyrimidine Derivatives: Compounds with pyrimidine structures, which are commonly found in nucleic acids and have various pharmacological applications.

    Thiourea Derivatives: Compounds containing the thiourea group, which are studied for their potential as therapeutic agents and materials.

Properties

Molecular Formula

C24H24FN7S

Molecular Weight

461.6 g/mol

IUPAC Name

1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C24H24FN7S/c1-15-13-16(2)29-23(28-15)31-22(32-24(33)30-19-9-7-18(25)8-10-19)26-12-11-17-14-27-21-6-4-3-5-20(17)21/h3-10,13-14,27H,11-12H2,1-2H3,(H3,26,28,29,30,31,32,33)

InChI Key

ONIBVCLUMIPECT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=S)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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